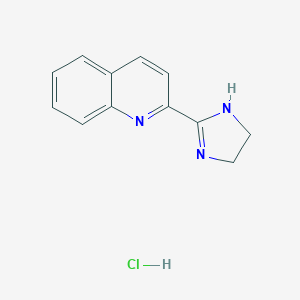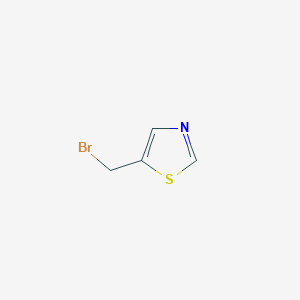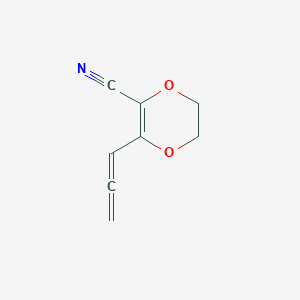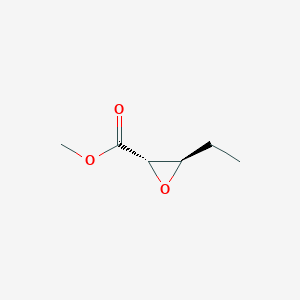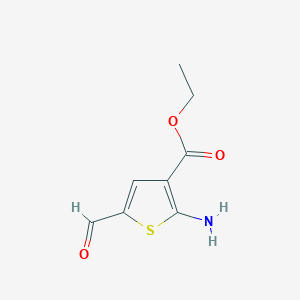
Ethyl 2-amino-5-formylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-5-formylthiophene-3-carboxylate is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-5-formylthiophene-3-carboxylate is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and pest metabolism.
Biochemical and Physiological Effects:
Ethyl 2-amino-5-formylthiophene-3-carboxylate has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, a process by which cancer cells self-destruct. In pests, this compound has been found to inhibit the activity of certain enzymes that are involved in metabolism, leading to death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 2-amino-5-formylthiophene-3-carboxylate in lab experiments is its potential applications in various fields. This compound has been studied for its potential use in medicine, agriculture, and materials science. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to both cancer cells and pests, and caution should be exercised when handling it.
Orientations Futures
There are many future directions for the study of Ethyl 2-amino-5-formylthiophene-3-carboxylate. One direction is the synthesis of new derivatives of this compound with improved properties. Another direction is the study of the mechanism of action of this compound in more detail. Additionally, the potential applications of this compound in various fields should be explored further.
Méthodes De Synthèse
Ethyl 2-amino-5-formylthiophene-3-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of ethyl 2-acetylthiophene-3-carboxylate with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction yields Ethyl 2-amino-5-formylthiophene-3-carboxylate as a yellow solid.
Applications De Recherche Scientifique
Ethyl 2-amino-5-formylthiophene-3-carboxylate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been studied for its potential anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, Ethyl 2-amino-5-formylthiophene-3-carboxylate has been studied for its potential use as a pesticide. It has been found to be effective against various pests, including aphids and spider mites. In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials.
Propriétés
Numéro CAS |
161327-59-9 |
|---|---|
Nom du produit |
Ethyl 2-amino-5-formylthiophene-3-carboxylate |
Formule moléculaire |
C8H9NO3S |
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
ethyl 2-amino-5-formylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-8(11)6-3-5(4-10)13-7(6)9/h3-4H,2,9H2,1H3 |
Clé InChI |
DRWDQTVIVIKOQG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C=O)N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1)C=O)N |
Synonymes |
3-Thiophenecarboxylicacid,2-amino-5-formyl-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)


![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)
